molecular formula C22H25N3O5S B2611662 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine CAS No. 862800-03-1

2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine

Cat. No.: B2611662
CAS No.: 862800-03-1
M. Wt: 443.52
InChI Key: KCTHLHRHKDFPPT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine is a synthetic organic compound characterized by its complex structure, which includes an oxazole ring, a methoxyphenyl group, a morpholinoethyl chain, and a phenylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Morpholinoethyl Chain: The morpholinoethyl chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxazole ring is replaced by the morpholinoethyl group.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced via a sulfonylation reaction, using reagents such as phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the phenylsulfonyl group, potentially leading to the formation of amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholinoethyl chain or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine or thiol derivatives.

    Substitution Products: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-4-(phenylsulfonyl)oxazol-5-amine: Lacks the morpholinoethyl chain, which may affect its biological activity.

    2-(4-methoxyphenyl)-N-(2-morpholinoethyl)oxazol-5-amine: Lacks the phenylsulfonyl group, potentially altering its chemical reactivity and biological effects.

    2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(methylsulfonyl)oxazol-5-amine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which may influence its properties.

Uniqueness

The presence of both the morpholinoethyl chain and the phenylsulfonyl group in 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-28-18-9-7-17(8-10-18)20-24-22(31(26,27)19-5-3-2-4-6-19)21(30-20)23-11-12-25-13-15-29-16-14-25/h2-10,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTHLHRHKDFPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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